3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a cyclopropane ring substituted with hydroxy and methoxy groups on a phenyl ring, and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 4-nitrobenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclopropanation and subsequent reduction to yield the target compound . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant and anti-obesity effects.
3-(4-Aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Used as an intermediate in the synthesis of NVP-BEZ-235 derivatives.
1-Propiovanillone: A structurally similar compound with different functional groups.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its combination of a cyclopropane ring with multiple cyano groups and a phenyl ring substituted with hydroxy and methoxy groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C14H8N4O2 |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O2/c1-20-11-4-9(2-3-10(11)19)12-13(5-15,6-16)14(12,7-17)8-18/h2-4,12,19H,1H3 |
InChI Key |
MVUOCYAYTNRFNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C2(C#N)C#N)(C#N)C#N)O |
Origin of Product |
United States |
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